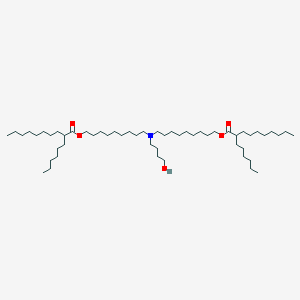![molecular formula C13H11N3O2S B13369151 Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes an imidazoquinazoline core with a thioxo group at the 5-position and an ethyl ester group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Ethyl 5-sulfonyl-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate
Reduction: this compound
Substitution: 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylic acid
科学的研究の応用
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes. These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate: This compound has an oxo group instead of a thioxo group, which affects its chemical reactivity and biological activity.
Ethyl 5-thioxo-4,5-dihydroimidazo[1,2-a]quinazoline-3-carboxylate: This compound has a different ring fusion pattern, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19) |
InChIキー |
PBOYOUCPKYBSGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369068.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
![6-(3,4-Dimethylbenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369087.png)
![4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
![1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369095.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369102.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)

![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
